

Application Note and Protocol: Reverse-Phase HPLC Purification of DMT-on Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides is a stepwise process that, while highly efficient, can result in a mixture of the desired full-length product and shorter, "failure" sequences (n-1, n-2, etc.). For many applications in research, diagnostics, and therapeutics, high-purity oligonucleotides are essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for purifying synthetic oligonucleotides.[1][2][3] This application note provides a detailed protocol for the purification of oligonucleotides using the "DMT-on" strategy.

The dimethoxytrityl (DMT) group is a protecting group used at the 5'-terminus during solid-phase oligonucleotide synthesis.[1][4] In the DMT-on purification method, this hydrophobic group is intentionally left on the full-length oligonucleotide product after synthesis.[2] This significantly increases the hydrophobicity of the target oligonucleotide compared to the failure sequences, which lack the DMT group.[2] This difference in hydrophobicity is the basis for separation in reverse-phase chromatography, allowing for effective removal of impurities.[1][2]

Principle of DMT-on RP-HPLC Purification

DMT-on RP-HPLC separates oligonucleotides based on their hydrophobicity. The stationary phase is a hydrophobic resin, while the mobile phase is typically a mixture of an aqueous buffer and an organic solvent. The hydrophobic DMT group on the full-length oligonucleotide interacts strongly with the stationary phase, leading to its retention. Failure sequences, being more

polar, have weaker interactions and elute earlier. By applying a gradient of increasing organic solvent, the retained DMT-on oligonucleotide is eventually eluted, now separated from the majority of impurities.[1][2] Ion-pairing agents, such as triethylammonium acetate (TEAA), are often added to the mobile phase to interact with the anionic phosphate backbone of the oligonucleotide, neutralizing its charge and further enhancing its retention on the reverse-phase column.[5][6]

Experimental Protocol

This protocol outlines the general steps for DMT-on oligonucleotide purification using RP-HPLC. Optimization of specific parameters may be required depending on the oligonucleotide sequence, length, and the HPLC system used.

- 1. Materials and Reagents
- Crude DMT-on oligonucleotide, cleaved from the solid support and deprotected (except for the 5'-DMT group).
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in HPLC-grade water.
- Mobile Phase B: Acetonitrile (ACN).
- Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water.[7]
- Neutralization Solution: 0.1 M TEAA in water.[7]
- HPLC system equipped with a UV detector, gradient pump, and fraction collector.
- Reverse-phase HPLC column suitable for oligonucleotide purification (e.g., C18, polymeric).
- 0.45 μm membrane filters for mobile phase filtration.[8]
- 2. Sample Preparation
- After cleavage and deprotection, evaporate the ammonia or other deprotection solution from the crude oligonucleotide sample.

- Redissolve the crude oligonucleotide pellet in a suitable volume of Mobile Phase A or HPLCgrade water.
- Filter the sample through a 0.22 μm syringe filter to remove any particulate matter.
- 3. HPLC Setup and Equilibration
- Install the appropriate reverse-phase column on the HPLC system.
- Purge the HPLC pumps with their respective mobile phases to remove any air bubbles.
- Equilibrate the column with the initial mobile phase conditions (typically a low percentage of Mobile Phase B) until a stable baseline is achieved.
- 4. Chromatographic Separation
- Inject the prepared oligonucleotide sample onto the column.
- Run a linear gradient of increasing acetonitrile (Mobile Phase B) to elute the oligonucleotides. A typical gradient is outlined in the table below.
- Monitor the elution profile at a suitable wavelength, typically 260 nm for nucleic acids.
- Collect fractions corresponding to the major peak, which represents the DMT-on oligonucleotide. Failure sequences will elute earlier in the gradient.
- 5. Post-Purification Detritylation (On-Column or Off-Column)
- Off-Column Detritylation (Recommended):
 - Pool the fractions containing the purified DMT-on oligonucleotide.
 - Lyophilize the pooled fractions to dryness.
 - Redissolve the dried oligonucleotide in the detritylation solution (2% TFA) and let it stand for 15-30 minutes at room temperature. The solution will turn orange upon successful removal of the DMT group.

- Neutralize the solution by adding the neutralization solution (0.1 M TEAA).
- Desalt the detritylated oligonucleotide using a suitable method such as gel filtration or a desalting cartridge.
- On-Column Detritylation:
 - After the DMT-on oligonucleotide has bound to the column and failure sequences have been washed away, wash the column with the detritylation solution (2% TFA) until the orange color of the DMT cation is no longer visible in the eluent.
 - Wash the column with a neutralization solution (0.1 M TEAA) to remove residual acid.[7]
 - Elute the now detritylated oligonucleotide with an appropriate concentration of acetonitrile in Mobile Phase A.
- 6. Final Product Handling
- Lyophilize the desalted, purified oligonucleotide to obtain a dry powder.
- Store the purified oligonucleotide at -20°C or below.


Quantitative Data Summary

The following table provides typical parameters for the RP-HPLC purification of DMT-on oligonucleotides. These may require optimization based on the specific oligonucleotide and HPLC system.

Parameter	Typical Value / Range	Notes
Column	C18 or Polymeric Reverse- Phase	Choice depends on oligonucleotide length and hydrophobicity.
Mobile Phase A	0.1 M TEAA, pH 7.0	Triethylammonium acetate acts as an ion-pairing agent.
Mobile Phase B	Acetonitrile (ACN)	
Flow Rate	0.5 - 1.5 mL/min	For analytical to semipreparative scale.
Column Temperature	50 - 65 °C	Elevated temperatures can help to denature secondary structures and improve peak shape.[2][4]
Detection Wavelength	260 nm	
Gradient	5-30% B over 20-40 min	A shallow gradient is often used to achieve good resolution between the DMT-on product and closely eluting impurities.

Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for DMT-on oligonucleotide purification by RP-HPLC.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Broad or split peaks	- Secondary structure of the oligonucleotide Poor column performance.	- Increase the column temperature to 60-65°C to denature secondary structures. [2] - Ensure the column is properly packed and not degraded.
Poor resolution between DMT- on peak and impurities	- Inappropriate gradient Unsuitable mobile phase.	- Optimize the gradient by making it shallower to increase separation Consider using a different ion-pairing agent, such as triethylammonium hexafluoroisopropanol (TEA-HFIP), which can offer different selectivity.[8]
Low recovery of purified oligonucleotide	- Incomplete elution from the column Loss during post-purification steps.	- Increase the final concentration of acetonitrile in the gradient Ensure complete transfer of solutions during detritylation and desalting steps.
Incomplete detritylation	- Insufficient reaction time or acid concentration.	- Increase the incubation time with the detritylation solution or use a slightly higher concentration of TFA.

Conclusion

Reverse-phase HPLC with a DMT-on strategy is a powerful and reliable method for the purification of synthetic oligonucleotides. The hydrophobicity of the DMT group provides a strong handle for separation, leading to high-purity products suitable for a wide range of downstream applications. By following the detailed protocol and considering the optimization

and troubleshooting guidelines presented in this application note, researchers can achieve efficient and reproducible purification of their target oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

References

- 1. dupont.com [dupont.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. glenresearch.com [glenresearch.com]
- 8. waters.com [waters.com]
- To cite this document: BenchChem. [Application Note and Protocol: Reverse-Phase HPLC Purification of DMT-on Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587952#reverse-phase-hplc-protocol-for-dmt-on-oligonucleotide-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com